molecular formula C9H5ClIN B1313714 4-Chloro-6-iodoquinoline CAS No. 40107-07-1

4-Chloro-6-iodoquinoline

Cat. No.: B1313714
CAS No.: 40107-07-1
M. Wt: 289.5 g/mol
InChI Key: XPXHGYKMODLJBY-UHFFFAOYSA-N
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Description

4-Chloro-6-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodoquinoline typically involves halogenation reactions. One common method is the halogen exchange reaction where 4-chloroquinoline reacts with hydroiodic acid at elevated temperatures to yield this compound . Another method involves the use of copper triflate as a catalyst in the presence of iodine and glacial acetic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-iodoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium iodide in acetonitrile can be used.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides.

Scientific Research Applications

4-Chloro-6-iodoquinoline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation makes it a versatile intermediate in organic synthesis and enhances its potential in various applications.

Properties

IUPAC Name

4-chloro-6-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXHGYKMODLJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457719
Record name 4-Chloro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40107-07-1
Record name 4-Chloro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-iodoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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